5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide (5-oxo-THN) is a chemical compound with a wide range of applications in scientific research. 5-oxo-THN is a versatile and highly reactive molecule, which is synthesized in various ways and has various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
- Novel derivatives of 5,6,7,8-tetrahydronaphthalene-2-carboxamide have been synthesized and shown to have effects on cell proliferation and nitric oxide production in activated macrophage cells (Gurkan et al., 2011).
- Certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound related to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide, have been found to be potent glycogen phosphorylase inhibitors (Onda et al., 2008).
Chemical Reactions and Synthesis Techniques
- Research on photoreaction of halomethyl-substituted benzocyclic ketones with amines has provided insights into radical cyclization and ring expansion reactions, involving compounds like 5-Oxo-tetrahydronaphthalene-2-carboxamide (Hasegawa, 1997).
- Ultrasound-assisted dehydrogenation has been explored using derivatives of 2-oxo-tetrahydropyrimidine-5-carboxamides, demonstrating the influence of substituents on reaction rates (Memarian & Soleymani, 2011).
Pharmacological Potential
- Compounds containing 5,6,7,8-tetrahydronaphthalene moieties have shown promise in inhibiting tumor growth and exhibiting antioxidant activities (Hamdy et al., 2013).
- Anticoagulant screening of N-[(Aminoalkyl)phenyl]-tetrahydronaphthalene-1-carboxamides indicates their potential medical applications (Nguyen & Ma, 2017).
Other Applications
- Research into regioselectivity of bromination in similar compounds suggests potential for more controlled synthesis processes (Pankratov et al., 2004).
- The development of building blocks for silicon-based drugs using derivatives of tetrahydronaphthalene emphasizes the compound's utility in drug development (Büttner et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide are currently unknown. The compound is structurally similar to other naphthalene derivatives, which have been shown to interact with various biological targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLTZPBVKMLQRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622943 |
Source
|
Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920304-25-2 |
Source
|
Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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